2-Bromo-3-phenylnaphthalene
Overview
Description
“2-Bromo-3-phenylnaphthalene” is a chemical compound with the linear formula C16H11Br . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to undergo various reactions. For instance, the Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory .
Scientific Research Applications
Synthesis of Arylnaphthalene Lactones
Research by Eghbali et al. (2008) demonstrated the synthesis of arylnaphthalene lignan lactones, which are significant due to their anticancer and antiviral properties. They developed a one-pot multicomponent coupling reaction involving phenylacetylene, carbon dioxide, and 3-bromo-1-phenyl-1-propyne, which leads to the formation of a 1,6-diyne. This intermediate then undergoes cyclization to produce the desired arylnaphthalene lactones, highlighting a potential use of related bromo-phenylnaphthalene compounds in medicinal chemistry (Eghbali, Eddy, & Anastas, 2008).
Synthesis of 2-Phenylnaphthalenes
Wang et al. (2011) developed a protocol for synthesizing 2-phenylnaphthalene, where the benzyl carbon acts as a nucleophilic center in the presence of amide nitrogen and acetate oxygen. This protocol leads to the selective formation of a naphthalene scaffold through dimerization of reactants. Such methods can be relevant for compounds like 2-bromo-3-phenylnaphthalene, especially in the context of material science or organic synthesis (Wang et al., 2011).
Inhibition of Photosynthetic Electron Transport
Goněc et al. (2017) studied several halogenated 1-hydroxynaphthalene-2-carboxanilides, which showed significant activity in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts. These compounds, including bromo-phenylnaphthalene derivatives, interact with chlorophyll a and aromatic amino acids in pigment-protein complexes, particularly in Photosystem II. This research suggests potential applications in understanding and manipulating photosynthetic processes (Goněc et al., 2017).
Heat Transfer Fluids for High-Temperature Energy Applications
McFarlane et al. (2010) evaluated phenylnaphthalenes, including bromo-phenylnaphthalene compounds, as heat transfer fluids for high-temperature energy applications. They assessed the thermodynamic properties of these compounds under conditions relevant to heat transport, including critical temperature, pressure, and density. Their study suggests that bromo-phenylnaphthalene derivatives could be suitable for heat transfer in power generation and separation processes up to 800 K due to their low melting point, low vapor pressure, high critical temperature, and resistance to thermal decomposition (McFarlane, Luo, Garland, & Steele, 2010).
Potential Anti-Cancer Applications
Saji et al. (2021) conducted spectroscopic analysis and molecular docking studies on 2-bromo-6-methoxynaphthalene, a compound structurally related to this compound, to explore its potential as an anti-cancer drug. Their study, which included FT-IR, FT-Raman, UV-VIS analysis, and natural bonding orbitals, indicated that the compound might have anti-cancer activities, with low binding energy suggesting potential for drug development (Saji, Prasana, Muthu, & George, 2021).
Properties
IUPAC Name |
2-bromo-3-phenylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSRRFKYLCYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477104 | |
Record name | 2-Bromo-3-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610284-27-0 | |
Record name | 2-Bromo-3-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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